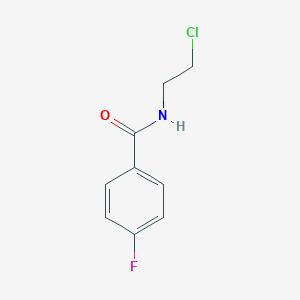

(2-CHLOROETHYL)-4-FLUOROBENZAMIDE

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(2-chloroethyl)-4-fluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFNO/c10-5-6-12-9(13)7-1-3-8(11)4-2-7/h1-4H,5-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVQSSTGJCFQQCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NCCCl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70934545 | |

| Record name | N-(2-Chloroethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15258-01-2 | |

| Record name | N-(2-Chloroethyl)-4-fluorobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15258-01-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Chloroethyl)-p-fluorobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015258012 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC96321 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96321 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Chloroethyl)-4-fluorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70934545 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(2-chloroethyl)-p-fluorobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.710 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Chloroethyl 4 Fluorobenzamide

Retrosynthetic Analysis and Strategic Disconnections for the (2-CHLOROETHYL)-4-FLUOROBENZAMIDE Scaffold

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. amazonaws.com For this compound, the most logical disconnection is at the amide bond. This primary disconnection breaks the molecule into two key synthons: a 4-fluorobenzoyl cation and a 2-chloroethylamide anion.

These synthons correspond to readily available chemical reagents. The 4-fluorobenzoyl cation can be derived from 4-fluorobenzoic acid or its more reactive derivatives, such as 4-fluorobenzoyl chloride. The 2-chloroethylamide anion is equivalent to 2-chloroethylamine (B1212225). This straightforward retrosynthetic pathway forms the basis for the most common and direct synthetic strategies.

A secondary, less common disconnection could involve the C-C bond of the benzene (B151609) ring or the C-F bond, but these routes are generally more complex and less efficient. Another approach could involve functional group interconversion, starting from a precursor molecule that is later modified to introduce the chloro or fluoro groups.

Optimization of Amide Bond Formation between 4-Fluorobenzoic Acid Derivatives and 2-Chloroethylamine

The formation of the amide bond is the crucial step in the synthesis of this compound. ucl.ac.uk Optimization of this reaction is paramount for achieving high yields and purity while minimizing waste and byproducts.

Catalytic Approaches to Amide Coupling (e.g., Peptide Coupling Reagents, Metal Catalysis)

The direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. To overcome this, various catalytic methods have been developed to activate the carboxylic acid and facilitate amide bond formation under milder conditions. numberanalytics.com

Peptide Coupling Reagents: These reagents are widely used in peptide synthesis but are equally effective for general amide bond formation. uni-kiel.de They work by converting the carboxylic acid into a more reactive species, which is then readily attacked by the amine. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. peptide.combachem.com Onium salt-based reagents such as HBTU, HATU, and PyBOP are also highly effective, promoting rapid coupling with minimal racemization. peptide.comsigmaaldrich.com

| Coupling Reagent | Additive | Key Features |

| DCC (Dicyclohexylcarbodiimide) | HOBt | Cost-effective, but the urea (B33335) byproduct can be difficult to remove. peptide.combachem.com |

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt | Water-soluble urea byproduct, simplifying purification. peptide.com |

| HBTU/HATU | None | High coupling efficiency, suitable for sterically hindered substrates. sigmaaldrich.com |

| PyBOP | None | Effective for challenging couplings, including N-methylated amino acids. peptide.com |

Metal Catalysis: Transition metal catalysts, such as those based on palladium, copper, and nickel, offer alternative pathways for amide synthesis. numberanalytics.comrsc.org These methods can often utilize less reactive starting materials. For instance, palladium-catalyzed coupling of amines with esters or anhydrides has emerged as a significant advancement. numberanalytics.com Group (IV) metal complexes, including titanium, zirconium, and hafnium, have also been shown to catalyze the direct amidation of carboxylic acids, with water being the only byproduct. diva-portal.org

Direct Condensation Methods under Mild Conditions

Direct condensation of 4-fluorobenzoic acid and 2-chloroethylamine without a coupling agent can be achieved under specific conditions. One approach involves heating the two components in a high-boiling point solvent to drive off the water formed during the reaction. However, this method can lead to side products and requires harsh conditions.

A milder approach involves the use of dehydrating agents or azeotropic removal of water. For example, the reaction can be carried out in a solvent like toluene (B28343) with a Dean-Stark apparatus to continuously remove water.

Green Chemistry Principles in Amide Synthesis

The application of green chemistry principles to amide synthesis aims to reduce the environmental impact of the process. numberanalytics.com This includes minimizing waste, using less hazardous solvents, and improving atom economy. numberanalytics.com

Key green chemistry considerations for the synthesis of this compound include:

Catalytic Methods: Using catalytic amounts of reagents instead of stoichiometric coupling agents significantly reduces waste. ucl.ac.uk

Solvent Selection: Choosing greener solvents, such as water or super-critical CO2, or even performing the reaction under solvent-free conditions, can drastically reduce environmental impact. numberanalytics.com Biocatalytic methods often utilize aqueous buffers. acs.org

Atom Economy: Designing synthetic routes that maximize the incorporation of atoms from the starting materials into the final product is a core principle. Direct amidation methods generally have better atom economy than those requiring coupling agents.

Biocatalysis: The use of enzymes, such as lipases, as catalysts for amide bond formation is a growing area of interest. nih.gov These reactions are often performed in environmentally benign solvents and under mild conditions. nih.gov

Alternative Synthetic Routes to this compound

While the direct coupling of 4-fluorobenzoic acid and 2-chloroethylamine is the most common route, alternative strategies exist.

Modifications of Pre-existing Benzamide (B126) Derivatives

An alternative approach is to start with a pre-existing benzamide derivative and modify it to introduce the desired functional groups. For example, one could start with a benzamide containing a different substituent on the ethylamine (B1201723) side chain and convert it to the chloro group.

A reported synthesis of N-(2-amino-4-fluorophenyl)-4-[bis-(2-chloroethyl)-amino]-benzamide involved the condensation of 4-(bis(2-chloroethyl)amino)benzoic acid with 1,2-diamino-4-fluorobenzene. frontiersin.orgnih.gov This illustrates a strategy where a more complex benzamide is constructed from pre-functionalized precursors. Similarly, one could envision a route starting from a benzamide with a hydroxyl group on the ethyl side chain, which is then chlorinated using a reagent like thionyl chloride.

Another possibility is the modification of the aromatic ring. For instance, a benzamide without the fluorine atom could undergo electrophilic fluorination, although controlling the regioselectivity of this reaction can be challenging.

Sequential Halogenation and Amidation Strategies

A primary and efficient route for the synthesis of this compound involves a sequential process beginning with the formation of a reactive acyl halide, followed by an amidation reaction. This strategy leverages the high reactivity of acyl chlorides to form robust amide bonds.

The key starting material for this approach is 4-fluorobenzoic acid, which is first converted to its more reactive acid chloride derivative, 4-fluorobenzoyl chloride. anshulchemicals.comnih.gov This transformation is commonly achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. masterorganicchemistry.comresearchgate.net A patent describes a method for preparing 4-fluorobenzoyl chloride from 4-fluorotoluene (B1294773) through chlorination followed by hydrolysis. google.com

Once 4-fluorobenzoyl chloride is obtained, the subsequent amidation is typically carried out via the Schotten-Baumann reaction. wikipedia.orgiitk.ac.intestbook.com This well-established method involves the reaction of an amine with an acid chloride in the presence of a base. iitk.ac.intestbook.com In this specific synthesis, 4-fluorobenzoyl chloride is reacted with 2-chloroethylamine or its hydrochloride salt.

The Schotten-Baumann reaction is often performed in a two-phase solvent system, such as dichloromethane (B109758) and water. iitk.ac.in The organic phase contains the acyl chloride and the amine, while the aqueous phase contains a base, typically sodium hydroxide (B78521) or pyridine, which serves to neutralize the hydrochloric acid generated during the reaction. iitk.ac.inbyjus.com This prevents the protonation of the unreacted amine, which would render it non-nucleophilic and halt the reaction. organic-chemistry.org

The general reaction scheme is as follows:

Step 1: Acyl Chloride Formation 4-Fluorobenzoic acid + SOCl₂ → 4-Fluorobenzoyl chloride + SO₂ + HCl

Step 2: Amidation (Schotten-Baumann Conditions) 4-Fluorobenzoyl chloride + H₂N-CH₂CH₂-Cl + NaOH → this compound + NaCl + H₂O

An alternative to the Schotten-Baumann reaction involves the direct activation of the carboxylic acid without isolating the acyl chloride intermediate. Methods using activating agents like dicyclohexylcarbodiimide (DCC) or other modern coupling reagents can facilitate the amide bond formation under milder conditions. masterorganicchemistry.com Furthermore, a one-pot synthesis of amides from carboxylic acids using thionyl chloride as the activator has been developed, which could be adapted for this synthesis. rsc.orgresearchgate.net

Below is a table summarizing typical reactants and conditions for the sequential halogenation and amidation strategy.

| Step | Reactants | Reagents/Catalysts | Solvent | Key Conditions | Reference(s) |

| 1. Acyl Chloride Formation | 4-Fluorobenzoic acid | Thionyl chloride (SOCl₂) or Oxalyl chloride | Typically neat or in a non-reactive solvent like dichloromethane | Reflux or room temperature depending on the reagent | masterorganicchemistry.comresearchgate.net |

| 2. Amidation | 4-Fluorobenzoyl chloride, 2-Chloroethylamine | Sodium hydroxide (NaOH) or Pyridine | Biphasic: Dichloromethane/Water | Room temperature or slightly elevated | wikipedia.orgiitk.ac.intestbook.combyjus.com |

Synthesis via Organometallic Intermediates

While the direct acylation of 2-chloroethylamine with 4-fluorobenzoyl chloride is the most straightforward approach, the use of organometallic intermediates represents an alternative, albeit less common, strategy for the synthesis of N-substituted benzamides. These methods are generally more applicable to the synthesis of tertiary amides or ketones from amides.

One potential, though not direct, application of organometallic chemistry could involve the use of Grignard reagents. Research has shown that Grignard reagents can react with tertiary amides to produce ketones or tertiary amines. youtube.comrsc.org For instance, a reductive coupling of tertiary amides with Grignard reagents, catalyzed by an iridium complex, has been reported to yield functionalized tertiary amines. nih.gov While this does not directly yield the target secondary amide, it highlights the possibility of using organometallic reagents to modify the amide functionality.

A more relevant, yet still indirect, approach could involve the cross-coupling of carbamoyl (B1232498) chlorides with Grignard reagents. This method has been used for the synthesis of tertiary amides. researchgate.net Hypothetically, a related strategy could be devised where an organometallic compound derived from 4-fluorobenzene reacts with an isocyanate derivative of 2-chloroethylamine. However, such a route is more complex and likely to be lower yielding than the conventional Schotten-Baumann reaction.

Ruthenium-catalyzed cyclization of N-substituted benzamides with allylic alcohols has been demonstrated to produce isoindolinone derivatives. rsc.orgsemanticscholar.orgrsc.org This illustrates the utility of metal catalysts in activating C-H bonds for the formation of new C-C bonds in benzamide structures, suggesting potential for derivatization of the target molecule.

The following table outlines some examples of organometallic reactions involving amides, which could hypothetically be adapted for the synthesis or derivatization of this compound.

| Reaction Type | Organometallic Reagent | Substrate | Product | Catalyst/Conditions | Reference(s) |

| Reductive Coupling | Grignard Reagent (RMgX) | Tertiary Amide | Tertiary Amine | Iridium complex, TMDS | rsc.orgnih.gov |

| Cross-Coupling | Grignard Reagent (RMgX) | Carbamoyl Chloride | Tertiary Amide | Tributyl phosphine (B1218219) or Nickel catalyst | researchgate.net |

| Cyclization | - | N-Substituted Benzamide, Allylic Alcohol | Isoindolinone | Ruthenium catalyst, AgSbF₆, Cu(OAc)₂·H₂O | rsc.orgsemanticscholar.orgrsc.org |

Stereoselective Synthetic Approaches to Chiral Analogues (if applicable to future derivatization)

The compound this compound is achiral. However, the development of stereoselective synthetic methods is crucial for accessing chiral analogues, which may be of interest for future derivatization in various fields of chemical research. Chirality could be introduced at the ethylamide backbone.

One strategy to obtain chiral analogues would be to start with a chiral precursor of 2-chloroethylamine. The synthesis of chiral amines is a significant area of research. For example, biocatalytic transamination has been employed for the dynamic kinetic resolution of β-branched aromatic α-amino acids, establishing two adjacent stereocenters with high stereoselectivity. nih.gov A similar biocatalytic approach could potentially be developed to produce enantiomerically pure β-substituted 2-chloroethylamines.

Another approach involves the stereoselective reduction of a suitable precursor. A zirconium-hydride-mediated reduction of sulfinyl ketimines has been shown to provide chiral amines with high chemo- and stereoselectivity. acs.org This method could be adapted to synthesize chiral 2-chloroethylamines with a substituent at the α- or β-position.

Furthermore, the Staudinger reaction, the [2+2] cycloaddition of a ketene (B1206846) with an imine, is a versatile method for the stereocontrolled synthesis of β-lactams. The stereoselectivity of this reaction can be controlled by the electronic properties of the substituents on both the ketene and the imine. While not a direct route to the target amide, the resulting β-lactam could be a precursor to a chiral amino acid derivative that could then be coupled with 4-fluorobenzoic acid. For instance, a highly stereoselective synthesis of trans-3-chloro-β-lactams from imines and chloroacetyl chloride has been reported. researchgate.net

The table below summarizes potential stereoselective methods that could be applied to the synthesis of chiral precursors for analogues of this compound.

| Stereoselective Method | Key Transformation | Potential Chiral Precursor | Key Features | Reference(s) |

| Biocatalytic Dynamic Kinetic Resolution | Transamination | Chiral β-substituted α-amino acids | High diastereo- and enantioselectivity | nih.gov |

| Zirconocene-Mediated Reduction | Reduction of sulfinyl ketimines | Chiral substituted amines | High chemo- and stereoselectivity | acs.org |

| Staudinger Reaction | [2+2] Cycloaddition | Chiral β-lactams | Stereocontrolled synthesis | researchgate.net |

Process Intensification and Scale-Up Considerations in Academic Synthesis

The transition of a synthetic procedure from a laboratory scale to a larger, process-scale synthesis, even within an academic setting, requires careful consideration of several factors to ensure efficiency, safety, and reproducibility. Amide coupling reactions, being one of the most common transformations, have been the subject of extensive studies regarding their scale-up. researchgate.net

Key considerations for the scale-up of the synthesis of this compound include:

Reagent Selection: While a wide variety of coupling reagents for amide synthesis exist, only a few are suitable for large-scale applications due to factors like cost, safety, and ease of handling. researchgate.netchemrxiv.org For the sequential strategy, the use of thionyl chloride or oxalyl chloride for the formation of the acid chloride is common, but their handling on a larger scale requires appropriate safety measures due to their corrosive and toxic nature. The choice of base in the Schotten-Baumann reaction (e.g., NaOH vs. pyridine) will also impact cost and work-up procedures. byjus.com

Solvent Choice: The selection of solvents is critical. Environmentally benign and easily recoverable solvents are preferred. researchgate.net For the Schotten-Baumann reaction, a biphasic system is used, and the choice of the organic solvent will affect reaction rate and product isolation.

Reaction Conditions and Work-up: Temperature control, reaction time, and the method of product isolation and purification need to be optimized for larger scales. Precipitation and filtration are often preferred over chromatography for purification on a larger scale. The removal of by-products, such as the salts formed during the Schotten-Baumann reaction, needs to be efficient.

Safety: The potential for exothermic reactions, especially during the formation of the acyl chloride and the neutralization step of the Schotten-Baumann reaction, must be assessed and controlled.

The following table highlights key factors and preferred options for the scale-up of benzamide synthesis in an academic context.

| Factor | Considerations for Scale-Up | Preferred Options | Reference(s) |

| Coupling Reagent | Cost, safety, atom economy, by-product removal | Acyl chlorides (from SOCl₂), activated esters, some modern coupling reagents | researchgate.netchemrxiv.org |

| Base | Cost, solubility, ease of removal | Inorganic bases (e.g., NaOH, K₂CO₃) over organic bases (e.g., pyridine, triethylamine) | byjus.comresearchgate.net |

| Solvent | Environmental impact, recovery, safety | Greener solvents (e.g., ethyl acetate, 2-MeTHF), biphasic systems for easy separation | researchgate.netnih.gov |

| Process | Number of steps, work-up complexity | One-pot or telescopic synthesis, crystallization over chromatography | rsc.orgresearchgate.netnih.gov |

| Safety | Exothermicity, toxicity of reagents and by-products | Thorough thermal hazard assessment, use of less hazardous reagents where possible | reddit.com |

Elucidation of Reaction Mechanisms and Intrinsic Reactivity of 2 Chloroethyl 4 Fluorobenzamide

Nucleophilic Substitution Pathways of the Chloroethyl Moiety

The chloroethyl group, -CH2CH2Cl, attached to the amide nitrogen is the primary site for nucleophilic substitution reactions. The presence of an adjacent amide functionality and the terminal chlorine atom dictates its reactivity, allowing for both intramolecular and intermolecular pathways.

Intramolecular Cyclization Reactions Leading to Heterocyclic Ring Systems

A significant reaction pathway for N-(2-chloroethyl) amides is intramolecular cyclization, which leads to the formation of heterocyclic structures. In the case of (2-CHLOROETHYL)-4-FLUOROBENZAMIDE, this typically results in the formation of a 2-(4-fluorophenyl)-2-oxazoline ring. This transformation is a well-established method for synthesizing 2-oxazolines. nih.gov

The reaction is initiated by the nucleophilic attack of the amide oxygen onto the carbon atom bearing the chlorine. This process is often facilitated by a base, which deprotonates the amide nitrogen, increasing the nucleophilicity of the oxygen atom. The resulting intermediate then undergoes an intramolecular S_N2 reaction, displacing the chloride ion and forming the five-membered oxazoline (B21484) ring. The use of catalysts, such as copper, has been shown to be effective in promoting similar intramolecular cyclizations of functionalized enamides to form oxazole (B20620) systems. nih.gov

Table 1: General Conditions for Intramolecular Cyclization

| Reactant | Reagent/Catalyst | Product |

|---|

Intermolecular S_N2 and S_N1 Reactions with Various Nucleophiles

The chloroethyl group of this compound can also react with external nucleophiles through intermolecular substitution reactions. youtube.com The primary alkyl halide structure of the chloroethyl moiety favors the S_N2 mechanism, which involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry if the carbon were chiral. youtube.com

Strong nucleophiles will readily displace the chloride ion. The reactivity of the chloroethyl group in this context is similar to that of other primary alkyl chlorides. However, the possibility of an S_N1-type reaction, proceeding through a carbocation intermediate, is generally low for primary halides unless there is a strong driving force or the reaction conditions are highly forcing. youtube.com The stability of the potential primary carbocation is not favorable. youtube.com

Table 2: Examples of Intermolecular Nucleophilic Substitution Reactions

| Nucleophile | Reaction Type | Product |

|---|---|---|

| Azide (N3-) | S_N2 | N-(2-azidoethyl)-4-fluorobenzamide |

| Cyanide (CN-) | S_N2 | N-(2-cyanoethyl)-4-fluorobenzamide |

| Alkoxide (RO-) | S_N2 | N-(2-alkoxyethyl)-4-fluorobenzamide |

Influence of Solvent and Catalyst on Chloroethyl Reactivity

The choice of solvent plays a critical role in directing the reaction pathway of the chloroethyl moiety. Polar aprotic solvents, such as dimethylformamide (DMF) or acetonitrile (B52724), are known to accelerate S_N2 reactions by solvating the cation of the nucleophilic salt while leaving the anion relatively free and highly reactive. youtube.com In contrast, polar protic solvents, like water or alcohols, can solvate both the cation and the anion, potentially slowing down the S_N2 rate. umn.edu They can also participate in the reaction as nucleophiles themselves (solvolysis).

For intramolecular cyclization, the solvent can influence the conformation of the molecule, thereby affecting the proximity of the amide oxygen to the electrophilic carbon and influencing the reaction rate. Catalysts, such as phase-transfer catalysts, can be employed to facilitate the reaction between the organic-soluble this compound and an aqueous-soluble nucleophile. In some cases, Lewis acids might be used to activate the C-Cl bond, though this can also promote side reactions. The reactivity of chloroethyl sulfides has been studied in the presence of chlorinated compounds, indicating the complexity of reactions involving chloroethyl groups. nih.gov

Electrophilic Aromatic Substitution on the 4-Fluorobenzamide (B1200420) Ring System

The 4-fluorobenzamide ring is susceptible to electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. youtube.com The regiochemical outcome of this reaction is governed by the directing effects of the two existing substituents: the fluorine atom and the amide group (-CONHCH2CH2Cl).

Regioselectivity and Directing Effects of Fluorine and Amide Groups

In electrophilic aromatic substitution, the existing substituents on the benzene (B151609) ring determine the position of the incoming electrophile. pressbooks.pub This is known as the directing effect.

Fluorine (F): Fluorine is an interesting case. It is highly electronegative and withdraws electron density from the ring through the inductive effect (-I effect), which deactivates the ring towards EAS compared to benzene. libretexts.org However, it also has lone pairs of electrons that can be donated to the ring via resonance (+M or +R effect). researchgate.net This resonance donation directs incoming electrophiles to the ortho and para positions. libretexts.orgchemistrytalk.org Since the para position is already occupied by the amide group, fluorine directs incoming electrophiles to the ortho position (C-3 and C-5). While halogens are generally deactivating, they are considered ortho, para-directors. pressbooks.pub For fluorobenzene (B45895) itself, substitution is strongly para-selective. wikipedia.org

Amide Group (-CONHCH2CH2Cl): The amide group is a deactivating group. The carbonyl group (C=O) is strongly electron-withdrawing due to both induction and resonance, pulling electron density out of the aromatic ring. chemistrytalk.org This deactivation makes the ring less nucleophilic and thus less reactive towards electrophiles. libretexts.org Electron-withdrawing groups are typically meta-directors. youtube.com Therefore, the amide group directs incoming electrophiles to the meta position (C-3 and C-5).

Both the fluorine atom and the amide group direct incoming electrophiles to the same positions, C-3 and C-5, which are equivalent. Therefore, electrophilic substitution on this compound is expected to occur regioselectively at the positions ortho to the fluorine and meta to the amide group.

Reaction Kinetics and Thermodynamic Control

In many electrophilic aromatic substitutions, the reaction is under kinetic control, meaning the product that is formed fastest will be the major product. This is usually the case for substitutions on substituted benzenes at moderate temperatures. The regioselectivity observed is a direct consequence of the lower activation energy path leading to the meta (to the amide) and ortho (to the fluorine) substituted product. researchgate.net Thermodynamic control, where the most stable product is favored, can sometimes come into play under more vigorous conditions or in the presence of catalysts that allow for the isomerization of the products. libretexts.org However, for a molecule with two deactivating groups strongly directing to the same position, the kinetically and thermodynamically favored products are likely to be the same. Studies on the direct amidation of arenes have shown that reaction conditions, such as the use of superacids, can significantly influence the reactivity and outcome. nih.govnih.gov

Reactivity of the Amide Linkage: Hydrolysis and Transamidation Studies

The amide bond in this compound, while generally stable, is susceptible to cleavage through hydrolysis and transamidation reactions under specific conditions. Amides are the least reactive of the common carboxylic acid derivatives, a stability that is crucial in many biological systems. However, their reactivity can be harnessed for synthetic transformations.

Hydrolysis of amides can be achieved by heating in the presence of either an acid or a base. In acidic hydrolysis, the reaction is catalyzed by an acid, typically a strong mineral acid like HCl. The mechanism involves the protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine portion yields the carboxylic acid and an amine salt.

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the amide carbonyl carbon. This process also proceeds through a tetrahedral intermediate. The elimination of the amide anion is generally difficult as it is a poor leaving group. The reaction is typically driven to completion by the final deprotonation of the resulting carboxylic acid by the liberated amine or ammonia, forming a stable carboxylate salt. Computational studies on the alkaline hydrolysis of related secondary amides, such as N-methylbenzamide, have indicated that the process involves two main stages: the formation of the tetrahedral intermediate and its subsequent transformation to products. The second stage, involving C–N bond cleavage, often has a higher energy barrier and is considered the rate-determining step. Theoretical analyses also show that water molecules can act not just as a solvent but also as a catalyst by facilitating proton transfer steps.

Transamidation, the conversion of one amide into another by reaction with an amine, is an equilibrium process that typically requires catalysis to proceed efficiently. This reaction is valuable for forming C-N bonds without resorting to the use of highly reactive carboxylic acid derivatives. Catalysis can be achieved using various systems, including imidazolium (B1220033) salts, which have been shown to be effective for the transamidation of benzamides with various amines. Metal-catalyzed approaches, for instance using nickel complexes, have been developed to facilitate the transamidation of secondary amides that have been "activated" by an N-Boc group.

The specific conditions for these transformations as applied to analogous compounds are summarized in the table below.

| Reaction Type | Substrate Type | Reagents/Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Acidic Hydrolysis | Typical Amide (e.g., Ethanamide) | Dilute HCl | Heat | Carboxylic Acid + Ammonium Salt | |

| Basic Hydrolysis | Benzamide (B126) | NaOH/MeOH/Dioxane | Reflux | Carboxylate Salt + Ammonia | |

| Transamidation | Benzamide + Aniline | Imidazolium chloride | 150 °C | N-Phenylbenzamide | |

| Reductive Transamidation | N-Boc protected secondary amide + Nitroarene | Ni(glyme)Cl2, Zn, TMSCl | 80 °C | Tertiary Amide |

Exploration of Radical Reactions Involving this compound

While ionic pathways dominate many reactions of amides, the unique structure of this compound, specifically the chloroethyl group, allows for the exploration of free radical reactions. Radical reactions proceed via a different mechanism involving single-electron intermediates and are typically initiated by light, heat, or a radical initiator like AIBN (Azobisisobutyronitrile).

A plausible radical pathway for this compound would involve the homolytic cleavage of the carbon-chlorine bond, which is generally the weakest bond in the alkyl portion of the molecule. This initiation step would generate a primary alkyl radical.

Hypothetical Radical Reaction Steps:

Initiation: A radical initiator (In•) abstracts the chlorine atom, or heat/light induces homolysis of the C-Cl bond to form a primary carbon radical.

In• + Cl-CH₂CH₂-NHCO-Ar → In-Cl + •CH₂CH₂-NHCO-Ar

Propagation: This newly formed radical can participate in several propagation steps. A common pathway for such radicals is an intramolecular cyclization. The radical could attack the electron-rich 4-fluorophenyl ring. This type of radical cyclization is a powerful method for forming new ring systems. The resulting aryl radical intermediate would then need to be quenched, for example by abstracting a hydrogen atom from a suitable donor like tributyltin hydride (Bu₃SnH), to

Derivatization and Scaffold Utilization of 2 Chloroethyl 4 Fluorobenzamide in Complex Organic Synthesis

Transformations of the Chloroethyl Group into Diverse Functionalities

The chloroethyl group is a reactive handle amenable to a variety of chemical transformations, enabling the synthesis of a wide range of derivatives. These modifications include the formation of nitrogen-containing heterocycles, the generation of unsaturated systems, and various reductive and oxidative manipulations.

Synthesis of Nitrogen-Containing Heterocycles (e.g., Aziridines, Piperazines)

The presence of the chloroethyl group allows for intramolecular cyclization reactions to form nitrogen-containing heterocycles, which are significant structural motifs in many biologically active compounds.

Aziridines: The formation of an aziridine (B145994) ring can be achieved through intramolecular nucleophilic substitution. clockss.org Treatment of N-(2-chloroethyl) amides with a base can facilitate the deprotonation of the amide nitrogen, which then acts as a nucleophile to displace the chloride, forming the strained three-membered aziridine ring. This process is a variation of the Gabriel synthesis of aziridines. youtube.com The reaction is stereospecific, and the ability of the amine and leaving group to adopt a trans coplanar arrangement is crucial for the ring closure. clockss.org The synthesis of N-acyl aziridines from haloamines is a well-established method. clockss.org

Piperazines: The chloroethyl group can also be utilized in the synthesis of piperazine (B1678402) derivatives. For instance, N-methyl-N'-(2-chloroethyl)piperazine can be synthesized by reacting N-methylpiperazine with 1-bromo-2-chloroethane (B52838) in the presence of a base. google.com This highlights the utility of the 2-chloroethyl moiety as a building block for constructing six-membered heterocyclic systems through intermolecular reactions.

Table 1: Synthesis of Nitrogen-Containing Heterocycles

| Starting Material Class | Reagents and Conditions | Product Class | Reference |

|---|---|---|---|

| N-(2-chloroethyl) amides | Base (e.g., K2CO3, Et3N) | N-Acyl Aziridines | clockss.org |

| N-methylpiperazine, 1-bromo-2-chloroethane | Acetone, NaOH(aq) | N-methyl-N'-(2-chloroethyl)piperazine | google.com |

Formation of Alkenyl and Alkynyl Derivatives via Elimination Reactions

Elimination reactions of the chloroethyl group provide a route to unsaturated derivatives, such as vinyl amides. Base-induced elimination of hydrogen chloride from the N-(2-chloroethyl) group can lead to the formation of a carbon-carbon double bond, yielding the corresponding N-vinylbenzamide. This transformation introduces an alkenyl functionality that can participate in various subsequent reactions, including polymerization and cycloadditions. A palladium-catalyzed aryl-to-alkyl radical relay Heck reaction has been described for the synthesis of α-alkenyl amides from N-(2-iodophenyl)-N-methylhexanamide and styrene, showcasing a modern approach to forming similar unsaturated structures. nih.gov

Reductive and Oxidative Manipulations of the Chloroethyl Chain

The chloroethyl side chain can undergo both reduction and oxidation to further diversify the molecular scaffold.

Reductive Transformations: The amide functionality itself can be reduced to an amine using strong reducing agents like lithium aluminum hydride (LiAlH4). masterorganicchemistry.com This reaction typically proceeds via C-O bond cleavage in the tetrahedral intermediate to yield the corresponding amine. nih.gov More chemoselective methods, such as the use of samarium(II) iodide (SmI2) with an amine and water, allow for the reduction of amides to alcohols via selective C-N bond cleavage. nih.gov Furthermore, Schwartz's reagent (Cp2Zr(H)Cl) can be used for the mild conversion of tertiary amides to aldehydes. orgsyn.org

Oxidative Transformations: The oxidation of N-substituted amines can lead to the formation of imides. chemrxiv.org For instance, the electrochemical oxidation of N-aryl-2,2-diphenylacetamides can result in cleavage of the N-aryl bond, among other fragmentation pathways, depending on the substituents on the aryl ring. rsc.orgresearchgate.net Oxoammonium-catalyzed oxidation provides a metal-free method for converting a broad range of amides into the corresponding imides. chemrxiv.org The nitrogen atom in amines can exist in various oxidation states, and its oxidation can be achieved with reagents like hydrogen peroxide to form amine oxides. libretexts.org

Modifications of the Benzamide (B126) Core for Functional Diversification

The 4-fluorobenzamide (B1200420) core offers opportunities for further functionalization through aromatic substitution and cross-coupling reactions, allowing for the introduction of a wide array of substituents.

Further Aromatic Substitutions and Functionalization

The fluorine atom and the amide group on the aromatic ring influence its reactivity towards electrophilic aromatic substitution. The amide group is a deactivating group, while the fluorine atom is deactivating by induction but activating by resonance. researchgate.netlibretexts.org Fluorine's resonance effect can favor electrophilic aromatic substitution on the ring compared to other halogens. researchgate.net

Directed ortho-Metalation (DoM): The amide group is a powerful directing group for ortho-lithiation. wikipedia.orgorganic-chemistry.orguwindsor.cabaranlab.org Using a strong base like n-butyllithium, a proton ortho to the amide can be selectively removed. The resulting aryllithium species can then react with various electrophiles to introduce a wide range of functional groups at the position adjacent to the amide. wikipedia.orgbaranlab.org This method offers high regioselectivity for ortho-substitution. wikipedia.org

Electrophilic Aromatic Substitution: While the ring is generally deactivated, electrophilic aromatic substitution can still occur. nih.gov The fluorine atom directs incoming electrophiles to the ortho and para positions. libretexts.org Given that the para position is occupied by the fluorine atom, substitution would be directed to the positions ortho to the fluorine (i.e., meta to the amide). However, the directing effect of the amide group would also play a role. The amidation of electron-rich arenes using N-fluorobenzenesulfonimide (NFSI) as a nitrogen source proceeds via an electrophilic aromatic substitution pathway. rsc.org

Palladium-Catalyzed Cross-Coupling Reactions on Aromatic Halides (if applicable to derivatives)

While the C-F bond is generally robust and less reactive in palladium-catalyzed cross-coupling reactions, derivatization of the ring to introduce other halogens (e.g., Br, I) via methods like ortho-metalation followed by halogenation would open up possibilities for these powerful C-C and C-N bond-forming reactions. nih.govresearchgate.netmdpi.com

Suzuki-Miyaura Coupling: If a bromo or iodo group were introduced onto the benzamide ring, it could readily participate in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl structures. nih.govresearchgate.netmdpi.comresearchgate.net These reactions are fundamental in medicinal and process chemistry for creating complex molecular frameworks. mdpi.com

Buchwald-Hartwig Amination: Similarly, an aryl halide derivative could undergo Buchwald-Hartwig amination to form C-N bonds with a variety of amines. researchgate.netmdpi.comnih.govrsc.org This reaction is a cornerstone for the synthesis of arylamines, which are prevalent in pharmaceuticals. mdpi.comnih.gov Specialized ligands like BrettPhos and RuPhos have expanded the scope of this reaction to include a wide range of functionalized substrates. nih.govrsc.org

Table 2: Potential Cross-Coupling Reactions on Halogenated Derivatives

| Reaction Name | Coupling Partners | Catalyst System (Example) | Product Type | Reference |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Aryl Halide, Arylboronic Acid | Pd(dba)2, P(t-Bu)3, CsF | Biaryl Compound | nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Amine | Pd-based catalyst with ligands like BrettPhos or RuPhos | Arylamine | nih.govrsc.org |

(2-CHLOROETHYL)-4-FLUOROBENZAMIDE as a Precursor for Advanced Chemical Building Blocks

The potential of this compound as a precursor to more complex chemical building blocks can be inferred from the known reactivity of its functional groups. The 2-chloroethyl group is a classic electrophile, susceptible to nucleophilic substitution or elimination reactions. This reactivity could theoretically be exploited to generate a variety of derivatives.

For instance, intramolecular cyclization is a common reaction for N-(2-haloethyl) amides, which can lead to the formation of five-membered heterocyclic rings such as 2-oxazolines or other related structures. These heterocyclic systems are valuable scaffolds in medicinal chemistry. However, no specific studies demonstrating this transformation for this compound have been reported.

Integration into Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs) are powerful tools in organic synthesis that allow for the construction of complex molecules from three or more starting materials in a single step. Well-known MCRs include the Biginelli, Passerini, and Ugi reactions. These reactions often rely on the interplay of nucleophilic and electrophilic components.

Theoretically, this compound could participate in MCRs. For example, the secondary amide functionality could potentially act as a nucleophilic component in certain MCRs, although this is less common than the use of primary amines. More plausibly, the chloroethyl group could serve as an electrophilic handle for post-MCR modifications, allowing for the introduction of further diversity into the molecular scaffold. Despite these theoretical possibilities, there is no published evidence of this compound being used in any MCR.

Strategic Applications in Academic Total Synthesis of Natural Products or Synthetic Targets

The total synthesis of natural products and other complex molecules represents the pinnacle of synthetic organic chemistry, often driving the development of new synthetic methods and strategies. The selection of building blocks for a total synthesis is a critical strategic decision.

A thorough review of the literature on total synthesis reveals no mention of this compound as a starting material, intermediate, or key building block in any reported synthetic route. While fluorinated compounds and chloro-substituted intermediates are utilized in total synthesis, this specific combination has not been employed in a published academic or industrial total synthesis campaign.

Theoretical and Computational Chemistry Investigations of 2 Chloroethyl 4 Fluorobenzamide

Electronic Structure and Bonding Analysis using Quantum Chemical Methods

The electronic structure of (2-CHLOROETHYL)-4-FLUOROBENZAMIDE would be investigated using quantum chemical methods like Density Functional Theory (DFT) and Hartree-Fock (HF) theory. researchgate.net These methods are fundamental for understanding the molecule's stability, reactivity, and spectroscopic properties. Calculations would typically employ a basis set, such as 6-311G, to accurately describe the distribution of electrons within the molecule. researchgate.net

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. researchgate.net A smaller gap suggests the molecule is more likely to be reactive. Furthermore, analyzing the molecular electrostatic potential (MEP) surface would reveal the charge distribution, highlighting electrophilic and nucleophilic sites. For this compound, the electronegative oxygen, nitrogen, fluorine, and chlorine atoms are expected to be regions of negative potential, while the amide proton and other hydrogen atoms would exhibit positive potential.

Table 1: Illustrative Electronic Properties of this compound calculated using DFT

| Parameter | Illustrative Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Energy of the outermost electron orbital; relates to electron-donating ability. |

| LUMO Energy | -1.2 eV | Energy of the lowest empty orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.6 eV | Indicator of chemical stability and reactivity. researchgate.net |

Conformational Landscape and Molecular Dynamics Simulations

The three-dimensional structure and flexibility of this compound are critical to its interactions. The molecule's conformational landscape is shaped by the rotation around several single bonds, particularly the C-N bond of the amide group and the C-C bonds of the ethyl chloride side chain.

Conformational analysis would be performed to identify the most stable conformers (ground states). This involves systematically rotating dihedral angles and calculating the potential energy at each step. Molecular Dynamics (MD) simulations, often employing force fields like AMBER or CHARMM, provide insight into the dynamic behavior of the molecule over time. nih.govnih.gov These simulations can reveal how the molecule transitions between different conformational states, which is crucial for understanding its behavior in various chemical environments. nih.govgrafiati.com For instance, MD simulations could show the flexibility of the 2-chloroethyl group and its potential for intramolecular interactions.

Table 2: Example of Relative Energies for Key Conformers of this compound

| Conformer | Dihedral Angle (OC-C-N-H) | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| A (Global Minimum) | ~180° (trans) | 0.00 | 75% |

Prediction of Spectroscopic Parameters for Structural Assignments

Computational methods are powerful tools for predicting spectroscopic data that can aid in the experimental identification and characterization of a molecule. nih.gov For this compound, key spectroscopic parameters would be calculated.

Vibrational Frequencies: Using DFT, the infrared (IR) and Raman spectra can be predicted. This involves calculating the vibrational modes of the molecule. Characteristic frequencies, such as the C=O stretch of the amide group (typically around 1650-1690 cm⁻¹), the N-H stretch (around 3300-3500 cm⁻¹), and C-F and C-Cl stretches, can be assigned to specific molecular motions.

Chemical Shifts: Nuclear Magnetic Resonance (NMR) chemical shifts (¹H, ¹³C, ¹⁹F) can be calculated using methods like GIAO (Gauge-Independent Atomic Orbital). researchgate.net These predicted shifts, when compared to experimental data, are invaluable for confirming the molecular structure.

Table 3: Predicted Vibrational Frequencies and ¹³C NMR Chemical Shifts (Illustrative)

| Parameter | Predicted Value | Assignment |

|---|---|---|

| Vibrational Frequency | 1685 cm⁻¹ | C=O stretching |

| Vibrational Frequency | 3450 cm⁻¹ | N-H stretching |

| ¹³C NMR Shift | 166 ppm | Carbonyl Carbon (C=O) |

| ¹³C NMR Shift | 164 ppm (d, J ≈ 250 Hz) | Fluorine-bearing Aromatic Carbon (C-F) |

Modeling of Reaction Mechanisms and Transition State Structures for Transformations

Understanding how this compound might be synthesized or how it might degrade involves modeling reaction mechanisms. A key transformation of interest could be the intramolecular cyclization of the chloroethyl amide to form a 2-oxazoline ring, a common reaction for N-(2-haloethyl) amides.

Computational chemistry can be used to map the entire reaction pathway from reactant to product. This involves locating the transition state (TS)—the highest energy point along the reaction coordinate. The energy barrier (activation energy) determined from the difference in energy between the reactant and the transition state provides insight into the reaction rate. By analyzing the geometry of the transition state, one can understand the specific atomic motions required for the reaction to occur. arxiv.org

Quantitative Structure-Reactivity Relationship (QSRR) Studies

QSRR studies aim to build mathematical models that correlate a molecule's structural or computed properties with its chemical reactivity. arxiv.org For a series of related benzamide (B126) derivatives, a QSRR model could be developed to predict reactivity based on calculated descriptors. These descriptors might include electronic properties (like HOMO/LUMO energies, partial atomic charges), steric properties (like molecular volume), or topological indices. Such a model could predict, for example, the rate of a specific reaction for this compound based on its calculated properties, without needing to perform the experiment.

Molecular Docking and Simulation of Interactions with Model Chemical Systems

While molecular docking is most famous in drug discovery, the principles can be applied to understand how a molecule interacts with other chemical systems, such as a surface or a stationary phase in chromatography. youtube.comnih.gov To explore the non-covalent interactions of this compound, it could be docked against a model surface, like a sheet of graphene or a silica (B1680970) surface.

The simulation would predict the preferred binding orientation and calculate a docking score or binding energy, indicating the strength of the interaction. nih.gov The results would highlight the key intermolecular forces at play, which could include hydrogen bonding (from the amide N-H), halogen bonding (from the C-F or C-Cl), and π-π stacking (from the fluorophenyl ring). These simulations provide a molecular-level understanding of its interaction profile in a non-biological context.

Advanced Analytical Methodologies for the Characterization and Study of 2 Chloroethyl 4 Fluorobenzamide

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of (2-CHLOROETHYL)-4-FLUOROBENZAMIDE, providing an exceptionally accurate measurement of its molecular weight. This technique allows for the determination of the elemental composition of the parent molecule and its fragments, which is critical for unequivocal structure confirmation. nih.govnih.gov

For this compound, with the molecular formula C₉H₉ClFNO, the theoretical exact mass can be calculated with high precision. chemsrc.com This measured value is then compared against the theoretical mass, with a match within a few parts per million (ppm) confirming the elemental formula.

Table 1: Theoretical Isotopic Mass Data for [C₉H₉ClFNO+H]⁺

| Isotope | Exact Mass (Da) | Relative Abundance (%) |

|---|---|---|

| Main Peak (³⁵Cl) | 202.0435 | 100.00 |

| A+1 | 203.0468 | 10.03 |

| A+2 (³⁷Cl) | 204.0405 | 32.00 |

| A+3 | 205.0439 | 3.21 |

Data is programmatically generated based on elemental isotopic abundances.

Tandem mass spectrometry (MS/MS) experiments, such as Collision-Induced Dissociation (CID), are used to study the fragmentation pathways of the protonated molecule. nih.gov By analyzing the resulting product ions, the connectivity of the molecule can be pieced together, providing structural verification.

Predicted Fragmentation Pathways:

Loss of the chloroethyl group: A primary fragmentation would likely involve the cleavage of the amide C-N bond or the N-C bond of the ethyl chain, leading to the formation of the 4-fluorobenzoyl cation or a related fragment.

Benzoyl Cation Formation: The ion at m/z 123.02, corresponding to the 4-fluorobenzoyl cation [C₇H₄FO]⁺, is an expected prominent peak.

Loss of HCl: Neutral loss of hydrogen chloride from the chloroethyl side-chain is another plausible fragmentation route.

The high resolution of instruments like Fourier-Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers ensures that each fragment's elemental composition can be confidently assigned, differentiating between isobaric species. nih.govnih.gov

Multidimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the detailed molecular structure of this compound in solution. A combination of one-dimensional (¹H, ¹³C, ¹⁹F) and multidimensional NMR experiments provides unambiguous assignment of all atoms and confirms the connectivity and spatial relationships within the molecule.

Two-dimensional (2D) NMR experiments are crucial for assembling the molecular puzzle.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, it would show correlations between the adjacent protons on the ethyl chain (-CH₂-CH₂-) and between the ortho and meta protons on the fluorophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons (¹H-¹³C). It allows for the definitive assignment of each carbon atom that has an attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). It is vital for connecting the different fragments of the molecule. For instance, it would show correlations from the amide N-H proton to the carbonyl carbon and the adjacent CH₂ group, as well as from the aromatic protons to the carbonyl carbon, confirming the link between the 4-fluorophenyl ring and the amide group. youtube.com

NOESY (Nuclear Overhauser Effect Spectroscopy): While less critical for a small molecule like this, NOESY can provide information about through-space proximity of protons, which can help confirm conformational preferences.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts and Key HMBC Correlations

| Position | Predicted ¹H δ (ppm) | Predicted ¹³C δ (ppm) | Key HMBC Correlations (from ¹H to ¹³C) |

|---|---|---|---|

| Carbonyl (C=O) | - | ~165 | H-2', H-6', N-H, H-α |

| C-1' (Aromatic) | - | ~130 | H-3', H-5' |

| C-2', C-6' (Aromatic) | ~7.8-7.9 | ~129 | C=O, C-4' |

| C-3', C-5' (Aromatic) | ~7.1-7.2 | ~115 | C-1', C-4' |

| C-4' (Aromatic) | - | ~164 (d, ¹JCF ≈ 250 Hz) | H-2', H-6', H-3', H-5' |

| N-H | ~6.5 (broad) | - | C=O, C-α |

| α-CH₂ | ~3.7 | ~41 | C=O, C-β |

| β-CH₂ | ~3.8 | ~43 | C-α |

Predicted shifts are based on data for 4-fluorobenzamide (B1200420) and N-substituted chloroethyl amides. Actual values may vary based on solvent and experimental conditions.

Solid-State NMR (ssNMR) provides structural information on the compound in its crystalline or amorphous solid state. This is particularly useful when single crystals suitable for X-ray diffraction cannot be grown. nih.gov Techniques like Cross-Polarization Magic Angle Spinning (CP-MAS) are used to obtain high-resolution ¹³C spectra of solid samples. capes.gov.br For this compound, ssNMR could be used to:

Identify the presence of different polymorphs (crystalline forms), which would exhibit distinct chemical shifts.

Characterize the hydrogen-bonding network in the solid state by analyzing the chemical shifts of the amide and aromatic nuclei. nih.gov

Probe the dynamics of the chloroethyl chain within the crystal lattice.

Given the presence of a fluorine atom, ¹⁹F NMR spectroscopy is a highly informative and sensitive technique for characterizing this compound. aiinmr.com The ¹⁹F nucleus has 100% natural abundance and a large chemical shift range, making it an excellent probe. thermofisher.comwikipedia.org

Key features of the ¹⁹F NMR spectrum would include:

A single resonance: Due to the single fluorine atom on the aromatic ring.

Large Chemical Shift Dispersion: The chemical shift of the fluorine signal is highly sensitive to its electronic environment, providing a clear fingerprint for the molecule. nih.gov

Coupling Constants: The fluorine atom will couple to the adjacent aromatic protons (³JHF, typically 8-10 Hz) and the meta protons (⁴JHF, typically 4-6 Hz), resulting in a characteristic triplet of triplets pattern (or a more complex multiplet depending on the resolution).

X-ray Crystallography for Absolute Structure Determination and Crystal Packing Analysis

Single-crystal X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a molecule. If a suitable single crystal of this compound can be grown, this technique can provide precise data on:

Bond lengths, bond angles, and torsion angles.

The conformation of the molecule in the solid state.

The arrangement of molecules within the crystal lattice, known as crystal packing. caltech.edu

Intermolecular interactions, such as hydrogen bonding (e.g., between the amide N-H and the carbonyl oxygen of a neighboring molecule) and halogen interactions.

While a crystal structure for the title compound is not publicly available, analysis of related structures, such as N-(2-chlorophenylcarbamothioyl)-4-fluorobenzamide, reveals how the 4-fluorobenzamide moiety participates in hydrogen bonding and how molecules pack in a crystal lattice. nih.govresearchgate.net For this compound, one would expect to observe inversion dimers linked by pairs of N-H···O hydrogen bonds, a common motif for benzamides.

Table 3: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal (a, b, c, α, β, γ). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, z position of every atom in the molecule. |

Advanced Chromatographic Techniques for Purity Assessment and Reaction Mixture Analysis

Chromatography is essential for separating this compound from starting materials, byproducts, and impurities, thereby allowing for its purification and the assessment of its purity. researchgate.net

High-Performance Liquid Chromatography (HPLC): This is the most common technique for analyzing non-volatile compounds like amides. A reversed-phase method would typically be employed.

Stationary Phase: A C18 or C8 silica (B1680970) column.

Mobile Phase: A gradient of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid) to improve peak shape.

Detection: A UV detector set to the absorbance maximum of the fluorinated aromatic ring (around 240-250 nm).

Gas Chromatography (GC): Due to its moderate volatility and thermal stability, the compound can also be analyzed by GC, often coupled with a mass spectrometer (GC-MS). ijpsjournal.comchromtech.com This is particularly useful for analyzing reaction mixtures and identifying volatile impurities. chromatographyonline.com

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

Detector: A Flame Ionization Detector (FID) for quantification or a Mass Spectrometer (MS) for identification. An Electron Capture Detector (ECD) would also be highly sensitive to this halogenated compound. restek.com

Thin-Layer Chromatography (TLC): TLC is a quick and inexpensive method used to monitor the progress of a reaction and to determine the appropriate solvent system for preparative column chromatography.

The combination of these advanced analytical methods provides a complete and unambiguous characterization of this compound, ensuring its structural identity and purity for any subsequent use.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Modes

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating, identifying, and quantifying compounds in a mixture. For a molecule like this compound, a reversed-phase HPLC method would likely be the primary approach.

Detailed Research Findings: No specific HPLC methods for the analysis of this compound have been detailed in the accessible scientific literature. However, a typical method would be developed based on the compound's polarity and UV-absorbing properties. The aromatic ring and amide functional group would allow for strong detection using a UV detector, likely around 254 nm. A patent for a related compound, 2-chloroethylamine (B1212225) hydrochloride, details an HPLC method that could be adapted, utilizing a specific column and mobile phase to achieve separation and quantification. google.comeuropa.eu

A hypothetical HPLC method for analyzing this compound might involve a C18 stationary phase, which is effective for separating moderately polar organic molecules. The mobile phase would typically be a mixture of an aqueous buffer (like phosphate (B84403) buffer) and an organic solvent (such as acetonitrile or methanol), run in either an isocratic or gradient elution mode to optimize the separation from any impurities or starting materials.

Hypothetical HPLC Parameters:

| Parameter | Value/Description |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm particle size |

| Mobile Phase | Acetonitrile:Water (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 3-7 minutes (highly dependent on exact conditions) |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and thermally stable compounds. Due to the relatively low volatility and polar nature of the amide group in this compound, direct analysis by GC-MS could be challenging and may require high inlet temperatures that risk thermal degradation.

Detailed Research Findings: There is no available literature describing a specific GC-MS analysis of this compound. For compounds with similar functional groups, derivatization is often employed to increase volatility and thermal stability. For instance, the active hydrogen on the amide nitrogen could be replaced with a silyl (B83357) group (e.g., using BSTFA) to create a more volatile trimethylsilyl (B98337) derivative suitable for GC analysis. The subsequent mass spectrum would provide a unique fragmentation pattern, or "fingerprint," allowing for structural confirmation. The mass spectrometer would detect the molecular ion peak and characteristic fragment ions resulting from the cleavage of the ethyl chloride side chain and the benzamide (B126) core.

GC-MS analysis is widely used for identifying diverse compounds in complex mixtures, from industrial chemicals to bioactive compounds in plant extracts. nih.govnist.gov The technique's high sensitivity and the specificity of mass spectral libraries make it invaluable for unambiguous identification. cas.org

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is indispensable for identifying the functional groups present in a molecule. These techniques probe the vibrational modes of chemical bonds.

Detailed Research Findings: While a specific, published FT-IR or Raman spectrum for this compound is not available, its characteristic absorption bands can be predicted based on its structure. FT-IR spectroscopy is particularly sensitive to polar bonds and would be ideal for identifying the carbonyl (C=O) and N-H groups of the amide linkage. Raman spectroscopy, being more sensitive to non-polar bonds, would be complementary, providing strong signals for the aromatic ring vibrations. The combination of both techniques provides a more complete vibrational profile of the molecule. shimadzu.com

Expected Vibrational Frequencies for this compound:

| Functional Group | Expected Wavenumber (cm⁻¹) (FT-IR) | Notes |

|---|---|---|

| N-H Stretch | 3350 - 3250 | Secondary amide, typically a single sharp peak. |

| Aromatic C-H Stretch | 3100 - 3000 | Characteristic of the benzene (B151609) ring. |

| Aliphatic C-H Stretch | 2960 - 2850 | From the ethyl chloride moiety. |

| Amide I (C=O Stretch) | 1680 - 1640 | A very strong and characteristic absorption band. synquestlabs.com |

| Amide II (N-H Bend) | 1550 - 1510 | Strong band, coupled with C-N stretching. |

| Aromatic C=C Stretch | 1600, 1580, 1500, 1450 | Multiple bands characteristic of the phenyl ring. |

| C-F Stretch | 1250 - 1100 | Strong absorption due to the high polarity of the bond. |

| C-Cl Stretch | 800 - 600 | Can be weak; its position depends on conformation. |

Circular Dichroism Spectroscopy for Chiral Derivatization Studies (if applicable)

Circular Dichroism (CD) spectroscopy is an absorption spectroscopy method that uses circularly polarized light to investigate chirality in molecules. It is a powerful tool for studying the secondary structure of large biomolecules and for determining the absolute configuration of chiral small molecules.

For CD analysis to be applicable, the molecule under investigation must be chiral, meaning it is non-superimposable on its mirror image. The structure of this compound lacks a chiral center (an atom, typically carbon, bonded to four different groups). The molecule does not possess any element of chirality.

Therefore, Circular Dichroism spectroscopy is not an applicable technique for the direct study of this compound itself, as it is an achiral compound and will not produce a CD signal. Chiral derivatization, the process of reacting a non-chiral molecule with a chiral agent to create a chiral product, would not be a relevant line of study for this compound's intrinsic properties.

Future Research Directions and Emerging Paradigms for 2 Chloroethyl 4 Fluorobenzamide in Academic Chemistry

Development of Bio-inspired or Sustainable Catalytic Methods for its Synthesis and Transformation

The chemical industry's growing emphasis on green chemistry is steering research away from conventional synthetic routes that often rely on harsh reagents and generate significant waste. rsc.orgdtu.dk The synthesis of amides, a cornerstone reaction in pharmaceuticals and materials science, is a prime target for such sustainable innovation. rsc.org

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign alternative for creating the amide bond in (2-CHLOROETHYL)-4-FLUOROBENZAMIDE. nih.govukri.org Enzymes, such as lipases and the more recently explored amide bond synthetases (ABS), can operate in aqueous media under mild conditions, a stark contrast to many traditional amidation methods. ukri.orgacs.org Research in this area could focus on identifying or engineering enzymes with high specificity and efficiency for 4-fluorobenzoic acid and 2-chloroethylamine (B1212225) or their precursors. The use of immobilized enzymes could further enhance the sustainability of the process by allowing for catalyst recycling. nih.gov A key advantage of enzymatic methods is the potential for high enantioselectivity, which could be exploited in transformations of the this compound scaffold. acs.org

Heterogeneous Catalysis: The development of robust, reusable solid catalysts represents another pillar of sustainable chemistry. whiterose.ac.uk For the synthesis of this compound, research could explore silica-based catalysts or metal complexes supported on solid matrices to facilitate the amidation reaction. whiterose.ac.uk These catalysts can simplify product purification, reduce waste, and are often more stable under industrial process conditions. Future work might involve designing catalysts that can be used in solvent-free conditions or in greener solvents, further improving the environmental footprint of the synthesis. rsc.org

The table below outlines potential sustainable catalytic strategies for the synthesis of this compound.

| Catalytic Strategy | Catalyst Type | Potential Advantages | Research Focus |

| Biocatalysis | Lipases, Amide Bond Synthetases (ABS) | High selectivity, mild reaction conditions, aqueous media, reduced by-products. rsc.orgnih.govukri.org | Enzyme screening and engineering, immobilization techniques, ATP recycling systems for ABS. rsc.orgacs.org |

| Heterogeneous Catalysis | Silica-based catalysts, supported metal complexes. | Catalyst reusability, simplified purification, enhanced stability. whiterose.ac.uk | Catalyst design for high activity and selectivity, application in green solvents or solvent-free conditions. rsc.org |

Exploration of this compound in Flow Chemistry and Microreactor Technologies

Flow chemistry, which involves performing chemical reactions in a continuous stream rather than in a batch-wise fashion, offers significant advantages in terms of safety, efficiency, and scalability. nih.gov Microreactor technology, a key enabler of flow chemistry, provides enhanced heat and mass transfer, allowing for precise control over reaction conditions. researchgate.net

A comparative overview of batch versus flow synthesis for a generic amidation reaction is presented below.

| Feature | Batch Synthesis | Flow Synthesis |

| Reaction Control | Less precise, potential for temperature and concentration gradients. | Precise control over temperature, pressure, and residence time. researchgate.net |

| Safety | Higher risk with exothermic reactions and hazardous materials due to larger volumes. | Enhanced safety due to small reaction volumes and better heat dissipation. nih.gov |

| Scalability | Often challenging, requiring process redesign. | More straightforward scalability by running the system for longer or in parallel. |

| Efficiency | Can be lower due to workup and purification between steps. | Higher efficiency through process intensification and telescoping of reactions. acs.org |

Investigation of its Role in Supramolecular Chemistry and Self-Assembly

Supramolecular chemistry looks beyond the individual molecule to study the non-covalent interactions that govern molecular recognition and self-assembly. semanticscholar.org The structure of this compound, with its hydrogen bond-donating and -accepting amide group, and the potential for halogen bonding from both the fluorine and chlorine atoms, makes it an intriguing candidate for supramolecular studies. researchgate.netrsc.org

Future research could explore how this compound molecules interact with each other and with other molecules to form ordered, higher-level structures. The interplay between hydrogen bonding (N-H···O) and halogen bonding (C-F···X or C-Cl···X, where X is an electron-rich atom) could lead to the formation of interesting supramolecular synthons, which are reliable and predictable patterns of intermolecular interactions. researchgate.netrsc.org The study of these interactions in the solid state through X-ray crystallography could reveal the formation of tapes, sheets, or more complex three-dimensional networks. In solution, techniques like NMR spectroscopy could be used to study the self-assembly of this compound into larger aggregates. rsc.org Understanding and controlling these self-assembly processes could pave the way for the design of new crystalline materials with tailored properties. nih.gov

The key intermolecular interactions potentially involved in the self-assembly of this compound are summarized below.

| Interaction Type | Description | Potential Role in Self-Assembly |

| Hydrogen Bonding | Between the amide N-H (donor) and the carbonyl oxygen (acceptor). | Formation of linear chains or tapes, a common motif in benzamides. rsc.org |

| Halogen Bonding | Interaction of the electrophilic region on the fluorine or chlorine atom with a nucleophile. | Directional control of crystal packing, formation of specific synthons with other functional groups. researchgate.netrsc.org |

| π-π Stacking | Interaction between the aromatic rings of adjacent molecules. | Stabilization of layered structures. |

Application of Machine Learning and AI in Predicting its Reactivity and Designing Analogues

The integration of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research by enabling the rapid prediction of molecular properties and the design of novel compounds with desired characteristics. researchgate.net For this compound, these computational tools offer a powerful approach to explore its chemical space and to guide experimental efforts.

ML models can be trained on existing datasets of benzamide (B126) derivatives to predict various properties of this compound and its analogues, such as their reactivity in different chemical transformations, their solubility, or their potential biological activity. nih.gov For instance, AI algorithms could be used to suggest modifications to the this compound structure to enhance a specific property, such as its binding affinity to a particular protein target. This in silico screening can significantly reduce the time and resources required for the discovery of new functional molecules. researchgate.net Furthermore, computational studies, such as Density Functional Theory (DFT) calculations, can provide detailed insights into the electronic structure and conformational preferences of this compound, helping to rationalize its observed reactivity and to design more effective catalysts for its synthesis and transformation. scispace.com

The applications of computational approaches to the study of this compound are outlined in the following table.

| Computational Approach | Application | Expected Outcome |

| Machine Learning (ML) | Prediction of properties (reactivity, solubility, bioactivity) of analogues. nih.gov | Prioritization of synthetic targets, accelerated discovery of new functional molecules. |

| Artificial Intelligence (AI) | De novo design of analogues with optimized properties. | Generation of novel molecular structures with enhanced performance characteristics. |

| Quantum Mechanics (e.g., DFT) | Calculation of electronic structure, reaction mechanisms, and conformational analysis. scispace.com | Fundamental understanding of reactivity, rational design of catalysts and reaction conditions. |

Integration into Advanced Functional Materials Research (e.g., Polymer Chemistry, Self-Healing Materials)